1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one
Description
1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one is a ketone derivative featuring a 2,3-dihydroindole (indoline) core linked to a propan-1-one chain substituted with an ethoxy group. The indoline moiety provides a partially saturated bicyclic structure, which may enhance stability compared to fully aromatic indoles.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-ethoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-10-8-13(15)14-9-7-11-5-3-4-6-12(11)14/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWNIUICYHOVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)N1CCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one can be achieved through several methods. One common approach involves the cyclization of N-arylsulfonyl-2-β,γ-unsaturated olefin-substituted aniline using visible light and metal complex catalysis . Another method includes the reduction of indole derivatives, intramolecular Diels–Alder synthesis, and catalytic synthesis . These methods often require specific reaction conditions such as the use of acidic or basic catalysts, specific temperatures, and solvents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis is a widely used method in industrial settings, where hydrazine and aniline derivatives are reacted in aqueous media using acidic ionic liquids as catalysts .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indoline-2,3-dione derivatives, while reduction can produce various reduced forms of the indoline ring.
Scientific Research Applications
Biological Activities
Research has indicated that compounds with indole structures often exhibit significant pharmacological properties. The following are notable applications of 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one:
Antimicrobial Activity
Studies have shown that derivatives of indole can possess antimicrobial properties. For instance, a related compound demonstrated efficacy against various bacterial strains, suggesting that this compound may also exhibit similar effects.
Anticancer Properties
Indole derivatives are frequently investigated for their anticancer potential. A study highlighted the synthesis of various indole-based compounds that showed promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells.
Neuroprotective Effects
Research into neuroprotective agents has identified indole derivatives as potential candidates for treating neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems and reduce oxidative stress is particularly relevant.
Case Studies
Several case studies have explored the applications of related indole compounds, providing insights into their therapeutic potential:
Case Study 1: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry Letters investigated a series of indole-fused lactones, demonstrating their effectiveness against Mycobacterium tuberculosis. The study's findings suggest that modifications to the indole structure can enhance biological activity, indicating a pathway for developing new anticancer agents based on this compound .
Case Study 2: Neuroprotective Mechanisms
Research highlighted in Pharmacology Biochemistry and Behavior examined the neuroprotective effects of certain indole derivatives. These compounds were shown to protect neuronal cells from apoptosis induced by oxidative stress, suggesting that this compound may have similar protective properties .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, indoline derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally or functionally related indole/indoline derivatives, highlighting molecular features, synthesis, and properties.
Key Research Findings
Substitutions like fluorophenyl () or tetrazole () introduce electronic effects that modulate pharmacokinetic properties, such as metabolic stability .
Synthetic Methodologies: High yields (76–92%) for isoindolinones (1ad, 1h) were achieved using (Z)-benzylideneisobenzofuran-1(3H)-one precursors and column chromatography . Enone derivatives (e.g., Compound 4) were synthesized via condensation reactions, with optimized conditions improving purity .
Spectroscopic Signatures: Carbonyl stretches in IR spectra for ketones and isoindolinones consistently appear near 1674–1682 cm⁻¹, aligning with the target compound’s expected range .
Pharmacological Potential: Indole- and indoline-based compounds are recurrent intermediates in anticancer and antiviral agents. For example, Compound 4 is critical in osimertinib synthesis , while tetrazole-containing analogs show promise in HIV research .
Biological Activity
The compound 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one is a derivative of indole, a significant structure in medicinal chemistry known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an indole moiety, which is often linked to various biological activities due to its ability to interact with multiple biological targets.
Antimicrobial Activity
Research has shown that indole derivatives exhibit significant antimicrobial properties . In particular, the compound has been tested against various bacterial strains including:
- Escherichia coli
- Staphylococcus aureus
- Klebsiella pneumoniae
In vitro studies indicate that this compound demonstrates effective inhibition of bacterial growth, comparable to established antibiotics .
Antitubercular Activity
The compound has also been evaluated for its antitubercular activity . Studies have indicated that indole derivatives possess the ability to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. The minimum inhibitory concentrations (MICs) for these compounds suggest potent antitubercular effects .
Cytotoxicity and Anticancer Potential
Cytotoxicity assays reveal that this compound exhibits varying levels of cytotoxic effects on different cancer cell lines. Notably, it has shown promising results against V-79 hamster fibroblast cells with a significant reduction in viability at higher concentrations . This suggests potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the indole structure allows for interactions with various receptors and enzymes involved in critical biological pathways. The following mechanisms have been proposed:
- Inhibition of bacterial cell wall synthesis : Similar to other antibiotics.
- Interference with DNA replication : Potentially affecting cancer cell proliferation.
Study 1: Antimicrobial Efficacy
A study published in Biological Research evaluated the antimicrobial activity of several indole derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency .
Study 2: Antitubercular Activity
In research conducted by HAL, several indole derivatives were synthesized and tested against Mycobacterium tuberculosis. The study found that modifications to the indole structure significantly enhanced antitubercular activity .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving indoline derivatives. For example, sulfonylation of indole precursors followed by ketone formation (e.g., using propanone derivatives) is a common approach. Reaction optimization may involve adjusting solvent polarity (e.g., ethanol or DMF), temperature (60–80°C), and catalysts (e.g., p-toluenesulfonic acid, as seen in analogous indole syntheses) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for obtaining high yields (>80%) .
Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the indoline backbone, ethoxy group ( 1.2–1.4 ppm for CH, 3.4–3.6 ppm for CH), and ketone moiety ( 200–210 ppm in C) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry (ESI+) verifies molecular ion peaks (e.g., [M+H] at m/z 234.16 for CHNO) and purity (>95%) .
- FT-IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C stretch) .
Q. How can researchers assess the compound’s preliminary biological activity in vitro?
- Methodological Answer : Begin with broad-spectrum assays:
- Antimicrobial Activity : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations of 10–100 µg/mL .
- Enzyme Inhibition : Screen against HIV integrase or proteases using fluorescence-based assays (e.g., Förster resonance energy transfer (FRET) for binding affinity, IC determination) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced binding to therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., HIV integrase). Focus on hydrophobic pockets and hydrogen-bonding residues (e.g., Asp64, Glu152 in HIV integrase) .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-target complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR Studies : Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) on bioactivity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., pH, solvent DMSO% variations) and cell lines (e.g., HEK293 vs. HeLa) .
- Dose-Response Reevaluation : Conduct full IC/EC curves (0.1–100 µM) to identify non-linear effects.
- Orthogonal Assays : Validate findings using alternative methods (e.g., SPR for binding kinetics if FRET data is inconsistent) .
Q. How can solubility and bioavailability challenges be addressed during preclinical development?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters or PEGylation at the ethoxy group to enhance aqueous solubility .
- Nanocarriers : Encapsulate in liposomes (e.g., DOPC/cholesterol) or polymeric nanoparticles (PLGA) for sustained release .
- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to assess intestinal absorption. Optimize logD (1–3) via substituent modification .
Q. What catalytic systems improve regioselectivity in functionalizing the indoline ring?
- Methodological Answer :
- Transition Metal Catalysts : Pd(OAc)/XPhos for C-H activation at the 5-position of indoline .
- Organocatalysts : Proline derivatives for asymmetric alkylation of the ketone moiety .
- Microwave Assistance : Reduce reaction times (30 min vs. 24 h) and improve yield by 15–20% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
